Cas no 2850-36-4 (1,3-Dibutylxanthine)

1,3-Dibutylxanthine is a xanthine derivative characterized by its two butyl substituents at the 1 and 3 positions of the xanthine core structure. This compound is primarily utilized in biochemical and pharmacological research as a reference standard or intermediate in the synthesis of more complex xanthine-based molecules. Its structural features make it a useful tool for studying adenosine receptor interactions, as xanthine derivatives are known to exhibit competitive antagonism at these receptors. The butyl groups enhance lipophilicity, which can influence binding affinity and metabolic stability. Researchers value 1,3-Dibutylxanthine for its well-defined chemical properties and applicability in mechanistic studies involving purinergic signaling pathways.
1,3-Dibutylxanthine structure
1,3-Dibutylxanthine structure
商品名:1,3-Dibutylxanthine
CAS番号:2850-36-4
MF:C13H20N4O2
メガワット:264.3235
MDL:MFCD00798591
CID:84502
PubChem ID:101421

1,3-Dibutylxanthine 化学的及び物理的性質

名前と識別子

    • 1,3-Dibutyl-1H-purine-2,6(3H,7H)-dione
    • Dibutylxanthine
    • 1,3-Di-n-butylxanthine
    • 1,3-Dibutylxanthine
    • 1,3-dibutyl-7H-purine-2,6-dione
    • 1,3-Dibutyl-3,7-dihydro-1H-purine-2,6-dione
    • 1,3-dibutyl-3,7-dihydropurine-2,6-dione
    • 2850-36-4
    • 1,3-di-N-butyl xanthine
    • 1H-Purine-2,6-dione, 1,3-dibutyl-3,7-dihydro-
    • 1,3-Dibutyl-3,7-dihydro-purine-2,6-dione
    • AKOS016001318
    • 1, 3-dibutyl-7H-purine-2, 6-dione
    • A876704
    • CHEMBL114770
    • NSC-515484
    • Q27280865
    • NSC 515484
    • 1,3-di-n-butyl-xanthine
    • IR9D2UGY27
    • 1,3-dibutyl-1H-purine-2,6(3H,9H)-dione
    • BDBM50037424
    • HDAPVDGMACVEKL-UHFFFAOYSA-N
    • DTXSID70182721
    • UNII-IR9D2UGY27
    • MFCD00798591
    • FT-0606634
    • AKOS025116986
    • 1,3-dibutyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
    • SCHEMBL3186630
    • NSC515484
    • 1,3-Dibutyl-3,9-dihydro-1H-purine-2,6-dione; 1,3-Dibutyl-1H-purine-2,6(3H,7H)-dione; NSC 515484; SC 2732;
    • DB-067937
    • MDL: MFCD00798591
    • インチ: InChI=1S/C13H20N4O2/c1-3-5-7-16-11-10(14-9-15-11)12(18)17(13(16)19)8-6-4-2/h9H,3-8H2,1-2H3,(H,14,15)
    • InChIKey: HDAPVDGMACVEKL-UHFFFAOYSA-N
    • ほほえんだ: CCCCN1C2=C(C(=O)N(CCCC)C1=O)N=CN2

計算された属性

  • せいみつぶんしりょう: 264.15900
  • どういたいしつりょう: 264.15862589g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 19
  • 回転可能化学結合数: 6
  • 複雑さ: 348
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • 互変異性体の数: 4
  • トポロジー分子極性表面積: 69.3Ų
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 使用できません
  • PSA: 72.68000
  • LogP: 1.48650
  • ようかいせい: 使用できません

1,3-Dibutylxanthine セキュリティ情報

1,3-Dibutylxanthine 税関データ

  • 税関コード:2933990090
  • 税関データ:

    中国税関番号:

    2933990090

    概要:

    293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

    申告要素:

    製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

    要約:

    293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1,3-Dibutylxanthine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D429600-25g
1,3-Dibutylxanthine
2850-36-4
25g
$ 80.00 2023-02-03
Chemenu
CM138465-500g
1,3-Dibutyl-1H-purine-2,6(3H,7H)-dione
2850-36-4 98%
500g
$366 2021-08-05
Ambeed
A274629-500g
1,3-Dibutyl-1H-purine-2,6(3H,7H)-dione
2850-36-4 98%
500g
$411.0 2024-07-28
Cooke Chemical
F422423-100g
1,3-Di-n-butylxanthine
2850-36-4 98
100g
RMB 1267.20 2025-02-21
TRC
D429600-1g
1,3-Dibutylxanthine
2850-36-4
1g
$ 450.00 2023-09-07
TRC
D429600-100mg
1,3-Dibutylxanthine
2850-36-4
100mg
$ 100.00 2023-09-07
Chemenu
CM138465-500g
1,3-Dibutyl-1H-purine-2,6(3H,7H)-dione
2850-36-4 98%
500g
$448 2024-07-28
TRC
D429600-10g
1,3-Dibutylxanthine
2850-36-4
10g
$ 70.00 2023-02-03
TRC
D429600-5000mg
1,3-Dibutylxanthine
2850-36-4
5g
$ 65.00 2023-02-03
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
B20491-25g
1,3-Di-n-butylxanthine, 98%
2850-36-4 98%
25g
¥458.00 2023-03-01

1,3-Dibutylxanthineに関する追加情報

Professional Introduction to 1,3-Dibutylxanthine (CAS No. 2850-36-4)

1,3-Dibutylxanthine, a compound with the chemical formula C11H16N2O2 and the CAS number 2850-36-4, is a derivative of xanthine that has garnered significant attention in the field of pharmacology and medicinal chemistry. This compound belongs to the xanthine family, which includes well-known molecules such as caffeine and theophylline, and has been studied for its potential therapeutic applications.

The structure of 1,3-Dibutylxanthine features two butyl groups attached at the 1 and 3 positions of the xanthine core. This structural modification imparts unique pharmacological properties that distinguish it from its parent compounds. The butyl groups enhance lipophilicity, potentially improving membrane permeability and thereby affecting cellular signaling pathways. This feature has made 1,3-Dibutylxanthine a subject of interest for developing novel therapeutic agents.

In recent years, research on 1,3-Dibutylxanthine has focused on its potential role in modulating adenosine receptors. Adenosine receptors are integral to various physiological processes, including neurotransmission, cardiovascular function, and inflammation. The compound has been shown to interact with both A1 and A2A adenosine receptors, although its selectivity profile is distinct from that of caffeine. Studies have suggested that 1,3-Dibutylxanthine may exhibit greater affinity for A2A receptors, which could make it a valuable tool in the treatment of conditions such as Parkinson's disease and ischemic stroke.

One of the most compelling aspects of 1,3-Dibutylxanthine is its potential as an anti-inflammatory agent. In preclinical studies, this compound has demonstrated ability to inhibit inflammatory pathways by modulating adenosine receptor activity. Specifically, it has been observed to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings are particularly intriguing given the high prevalence of chronic inflammatory diseases worldwide. The mechanism by which 1,3-Dibutylxanthine exerts its anti-inflammatory effects appears to involve both central nervous system modulation and peripheral immune responses.

The pharmacokinetic properties of 1,3-Dibutylxanthine have also been extensively studied. Unlike caffeine, which is rapidly metabolized by cytochrome P450 enzymes, 1,3-Dibutylxanthine exhibits a longer half-life. This extended duration of action suggests that it may be more effective in maintaining therapeutic levels over time. Additionally, its improved lipophilicity allows for better penetration across the blood-brain barrier, making it a promising candidate for central nervous system disorders.

Recent advancements in drug delivery systems have opened new avenues for utilizing 1,3-Dibutylxanthine. Nanoparticle-based formulations have been explored as a means to enhance bioavailability and targeted delivery. These formulations have shown promise in preclinical models for conditions such as neurodegenerative diseases and cancer. By optimizing particle size and surface chemistry, researchers aim to develop more effective therapeutic strategies using 1,3-Dibutylxanthine.

The toxicological profile of 1,3-Dibutylxanthine is another critical area of research. While initial studies suggest that it is well-tolerated at therapeutic doses, further investigation is needed to fully understand its safety profile. Long-term studies in animal models have not revealed any significant adverse effects at doses comparable to those used in human trials. However, comprehensive toxicological assessments are essential before clinical translation can proceed.

The development of novel pharmaceuticals often involves interdisciplinary collaboration between chemists, biologists, and clinicians. The case of 1,3-Dibutylxanthine exemplifies this collaborative approach. Medicinal chemists have synthesized various derivatives to optimize potency and selectivity, while biologists have investigated its mechanisms of action at the molecular level. Clinicians are evaluating its potential therapeutic benefits in human populations through clinical trials.

The future directions for research on 1,3-Dibutylxanthine are multifaceted. One area of focus is exploring its potential in combination therapies with other drugs that target adenosine receptors or inflammatory pathways. Such combinations may yield synergistic effects that enhance therapeutic outcomes. Additionally, computational modeling techniques are being employed to predict how modifications to the chemical structure might influence pharmacological properties.

In conclusion,1,3-Dibutylxanthine (CAS No. 2850-36-4) represents a promising compound with diverse applications in medicine. Its unique interaction with adenosine receptors and anti-inflammatory properties make it a valuable candidate for treating neurological disorders and chronic inflammatory conditions. Ongoing research continues to uncover new insights into its pharmacology and potential clinical uses, further solidifying its importance in modern drug discovery efforts.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:2850-36-4)1,3-Dibutylxanthine
A876704
清らかである:99%
はかる:500g
価格 ($):370.0